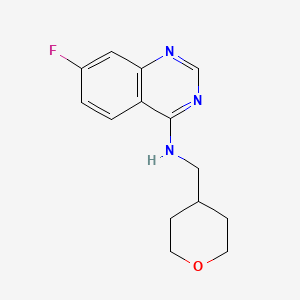
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine-based compound that has a unique structure with a cyclopropyl group attached to an imidazole ring. CPIP was first synthesized in 2008 by a group of researchers led by Dr. David J. Anderson at the California Institute of Technology.
作用機序
CPIP acts as a selective inhibitor of PKC by binding to its catalytic domain and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKC, which are involved in various cellular processes. CPIP has been shown to be highly specific for PKC and does not affect other kinases or enzymes.
Biochemical and Physiological Effects
CPIP has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit the activation of PKC in neurons, leading to a decrease in synaptic plasticity and memory formation. CPIP has also been shown to inhibit the growth of cancer cells by targeting the PKC pathway. In addition, CPIP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using CPIP in lab experiments is its high specificity for PKC, which allows for the selective inhibition of this enzyme without affecting other cellular processes. CPIP is also stable and can be easily synthesized in the lab. However, the use of CPIP in lab experiments is limited by its low solubility in water, which requires the use of organic solvents for its preparation.
将来の方向性
The potential applications of CPIP in various fields of scientific research are vast, and there are several future directions that can be explored. One potential direction is the development of novel therapies for memory-related disorders, such as Alzheimer's disease, by targeting the PKC pathway using CPIP. Another direction is the use of CPIP in the study of cancer biology, where it can be used to target the PKC pathway and inhibit the growth of cancer cells. Additionally, the use of CPIP in the study of inflammation and immune response can lead to the development of novel anti-inflammatory therapies.
合成法
The synthesis of CPIP involves a multi-step process starting with the reaction of 2-cyclopropylimidazole with acryloyl chloride to form the corresponding acrylamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield CPIP. The synthesis of CPIP is a challenging process due to the requirement of strict reaction conditions and the need for purification of the intermediate products.
科学的研究の応用
CPIP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of CPIP is in the field of neuroscience. It has been shown to act as a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including synaptic plasticity and memory formation. CPIP has been used to study the role of PKC in these processes and has shown promising results in the development of novel therapies for memory-related disorders.
特性
IUPAC Name |
N-(1-cyclopropylimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-13(20)18-8-5-11(6-9-18)14(21)17-15-16-7-10-19(15)12-3-4-12/h2,7,10-12H,1,3-6,8-9H2,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTZOZZAHQOTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=NC=CN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
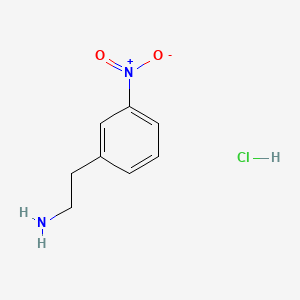
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

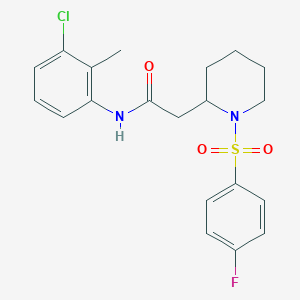
![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)
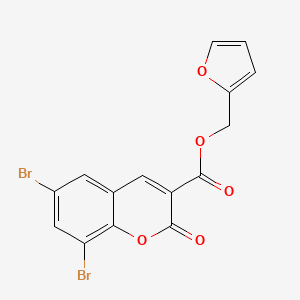
![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)
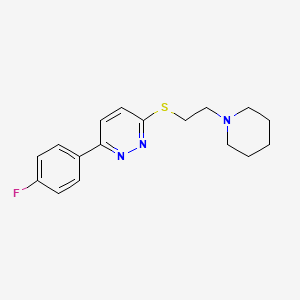
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
